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Compound of Interest

Compound Name: Fmoc-His(Trt)-OH-15N3

Cat. No.: B12061366 Get Quote

Introduction to Fmoc-His(Trt)-OH-¹⁵N₃
Fmoc-His(Trt)-OH-¹⁵N₃ is a chemically modified version of the amino acid L-histidine, designed

for use in solid-phase peptide synthesis (SPPS). The key features of this compound are:

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino

group, which is removed at each cycle of peptide synthesis under mild basic conditions.

Trt (Trityl) group: An acid-labile protecting group for the imidazole side chain of histidine. This

bulky group prevents unwanted side reactions and helps to minimize racemization at the α-

carbon during peptide coupling, a common issue with histidine derivatives.[1][2]

¹⁵N₃ Isotopic Labeling: All three nitrogen atoms within the histidine moiety are replaced with

the stable, heavy isotope of nitrogen (¹⁵N). This labeling does not alter the chemical

properties of the amino acid but provides a distinct mass shift, making it a powerful tool for

quantitative analysis by mass spectrometry (MS) and for specific structural studies by

nuclear magnetic resonance (NMR) spectroscopy.[3]

Its primary utility lies in the synthesis of peptides that can be used as internal standards for

accurate quantification of proteins and peptides in complex biological samples, and for

elucidating protein structure and dynamics.[3][4]
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Fmoc-His(Trt)-OH-¹⁵N₃ is a building block for the chemical synthesis of ¹⁵N-labeled peptides.

SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support. The

use of the Fmoc protecting group strategy is common due to its mild deprotection conditions,

which preserves acid-labile side-chain protecting groups like Trt.[5]

A significant challenge in the incorporation of histidine in SPPS is the propensity for

racemization (the conversion of the L-amino acid to its D-isomer). The use of the Trt protecting

group on the imidazole side chain helps to mitigate this, although the choice of coupling

reagents and reaction conditions is also critical.[6] Additives such as 1-hydroxybenzotriazole

(HOBt) or its aza-derivative (HOAt) can further suppress racemization.[6]

Quantitative Mass Spectrometry
Peptides synthesized with Fmoc-His(Trt)-OH-¹⁵N₃ are ideal internal standards for quantitative

proteomics. In a typical bottom-up proteomics workflow, a known amount of the heavy, ¹⁵N-

labeled peptide is spiked into a biological sample. The sample is then enzymatically digested

(e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS).

Because the ¹⁵N-labeled peptide is chemically identical to its natural-abundance ("light")

counterpart, it co-elutes during chromatography and co-ionizes in the mass spectrometer. The

mass spectrometer can distinguish between the light and heavy peptides based on their mass

difference. The ratio of the signal intensities of the heavy and light peptide pairs directly

corresponds to the abundance of the native peptide in the sample, allowing for precise and

accurate quantification.[7]

NMR Spectroscopy
Nitrogen-15 is an NMR-active nucleus. Incorporating ¹⁵N-labeled histidine into a protein allows

for the use of powerful multi-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear

Single Quantum Coherence (HSQC) experiment. The ¹H-¹⁵N HSQC spectrum provides a

"fingerprint" of the protein, with each peak corresponding to a specific amino acid residue in the

protein backbone (excluding prolines).[8]

This technique is invaluable for:
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Protein structure determination: By providing information about the chemical environment of

each nitrogen atom.

Studying protein dynamics: By analyzing changes in the NMR signals over time.

Mapping protein-ligand interactions: By observing changes in the chemical shifts of specific

residues upon ligand binding.

Quantitative Data
The efficiency of peptide synthesis and the level of side reactions, such as racemization, are

critical parameters. The following table summarizes representative data on the impact of

different coupling reagents on the racemization of Fmoc-His(Trt)-OH during a model peptide

synthesis.

Coupling
Reagent

Activation
Time (min)

D-His Isomer
(%)

Peptide Purity
(%)

Reference

HBTU/HOBt/DIP

EA
10 ~5-7 >90

General

Literature

HATU/HOAt/DIP

EA
10 ~2-4 >95

General

Literature

DIC/Oxyma 5 ~1-3 >95 [9]

DEPBT 15 <1 >97

Note: Data are representative and can vary based on the specific peptide sequence, resin, and

reaction conditions.

Experimental Protocols
Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a ¹⁵N-histidine-containing peptide on a Rink

Amide resin (for a C-terminal amide) using Fmoc chemistry.

Materials:
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Rink Amide resin

Fmoc-protected amino acids (including Fmoc-His(Trt)-OH-¹⁵N₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

20% (v/v) Piperidine in DMF (Deprotection solution)

Coupling reagents: e.g., HATU, HOBt, and N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5%

water

Cold diethyl ether

SPPS reaction vessel

Procedure:

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add the deprotection solution (20% piperidine in DMF) and agitate for 5 minutes.

Drain and repeat the deprotection step for 15-20 minutes.

Wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling:

In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin

loading) by dissolving it with HATU (3-5 eq.) and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10

eq.) and allow the mixture to activate for 1-5 minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.

Agitate the reaction mixture at room temperature for 1-2 hours.

To confirm reaction completion, perform a Kaiser test (a colorimetric test for free primary

amines).

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide

sequence.

Final Cleavage and Deprotection:

After the final coupling and deprotection cycle, wash the resin with DCM and dry it under

vacuum.

Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-

4 hours.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

Dry the crude peptide under vacuum.

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its

identity and purity by mass spectrometry.

Protocol for Quantitative Proteomics using a ¹⁵N-
Labeled Peptide Standard
This protocol outlines a general workflow for the relative quantification of a target protein in a

cell lysate using a ¹⁵N-labeled peptide as an internal standard.

Materials:
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Cell lysate containing the protein of interest

Purified ¹⁵N-labeled peptide standard (from SPPS)

Lysis buffer

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

C18 solid-phase extraction (SPE) cartridges

LC-MS/MS system

Procedure:

Sample Preparation:

Lyse cells to extract proteins.

Quantify the total protein concentration (e.g., using a BCA assay).

Internal Standard Spiking: Add a known amount of the ¹⁵N-labeled peptide standard to a

defined amount of the protein lysate.

Reduction and Alkylation:

Reduce disulfide bonds by adding DTT and incubating at 56°C.

Alkylate cysteine residues by adding IAA and incubating in the dark.

Proteolytic Digestion:

Dilute the sample to reduce the concentration of denaturants.

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
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Sample Cleanup:

Acidify the digest to stop the enzymatic reaction.

Desalt the peptide mixture using a C18 SPE cartridge.

Dry the purified peptides in a vacuum centrifuge.

LC-MS/MS Analysis:

Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water).

Inject the sample into an LC-MS/MS system. Peptides are separated by reverse-phase

chromatography and analyzed by the mass spectrometer.

Data Analysis:

Identify the light (native) and heavy (¹⁵N-labeled) peptide pairs in the mass spectra.

Extract the ion chromatograms for both the light and heavy peptides.

Calculate the ratio of the peak areas of the heavy to light peptides. This ratio is used to

determine the relative abundance of the target protein in the sample.

Visualizations
Solid-Phase Peptide Synthesis Workflow

Start with Resin Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF) Amino Acid Coupling
(Fmoc-His(Trt)-OH-¹⁵N₃ + HATU) Wash (DMF)

Repeat for next
Amino Acid

Yes

Final Fmoc
Deprotection

No Cleavage from Resin
(TFA Cocktail)

Purification (HPLC)
& Analysis (MS)

Click to download full resolution via product page

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Trt)-OH-¹⁵N₃.
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Quantitative Proteomics Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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